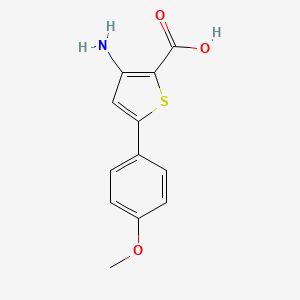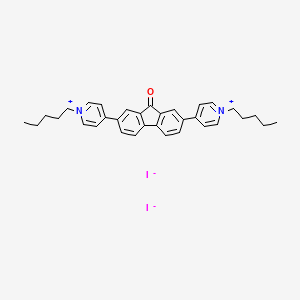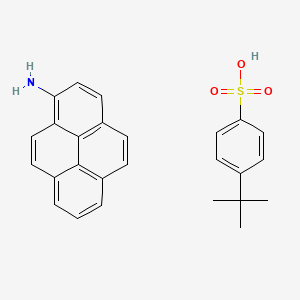
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile is a complex organic compound that features multiple functional groups, including sulfonyl and nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives and sulfonyl chlorides, which undergo a series of reactions such as sulfonation, nitrilation, and condensation under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate these reactions, and the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The sulfonyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be investigated for its potential therapeutic properties.
Industry: May be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds may include other sulfonyl-containing nitriles or naphthalene derivatives. Examples include:
- 3,3-Di(methanesulfonyl)prop-2-enenitrile
- 2-(Naphthalene-2-sulfonyl)acetonitrile
Uniqueness
For detailed and specific information, consulting scientific literature and databases is recommended.
属性
CAS 编号 |
651311-02-3 |
|---|---|
分子式 |
C15H13NO6S3 |
分子量 |
399.5 g/mol |
IUPAC 名称 |
3,3-bis(methylsulfonyl)-2-naphthalen-2-ylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C15H13NO6S3/c1-23(17,18)15(24(2,19)20)14(10-16)25(21,22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3 |
InChI 键 |
SPHMCVLBFBKZEC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C(=C(C#N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
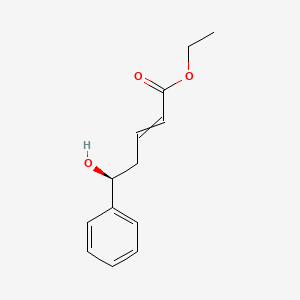
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
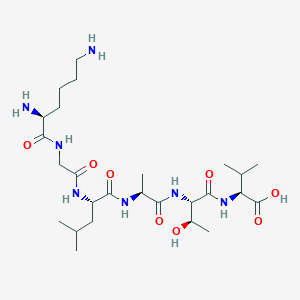

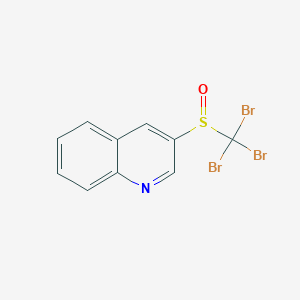
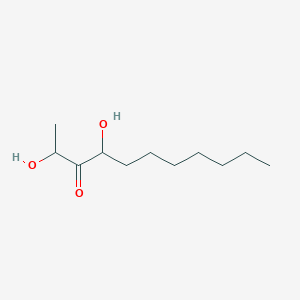
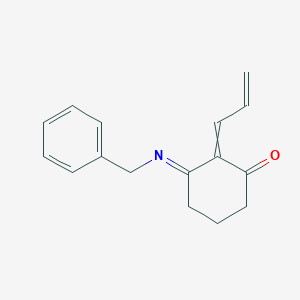
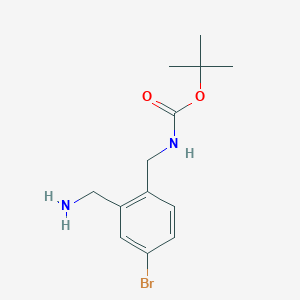
![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
